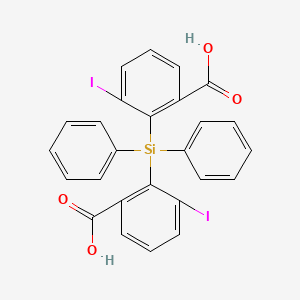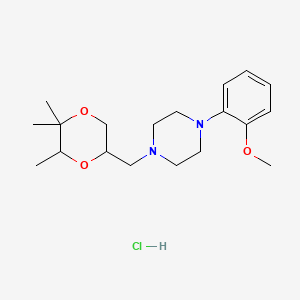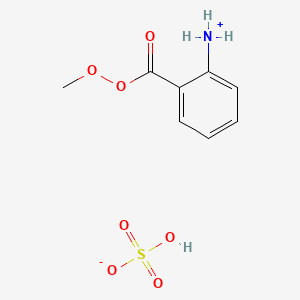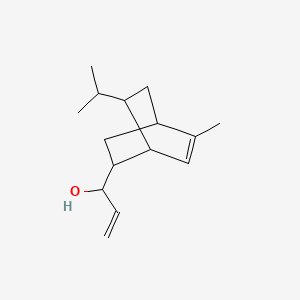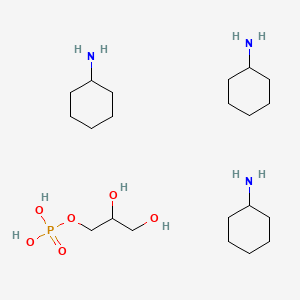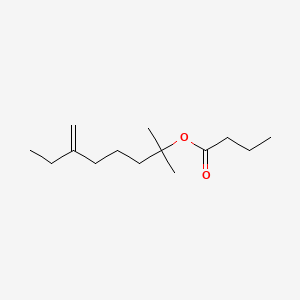
1,1-Dimethyl-5-methyleneheptyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-5-methyleneheptyl butyrate is an organic compound with the molecular formula C14H26O2 It is a butyrate ester, characterized by the presence of a butanoic acid moiety esterified with a 1,1-dimethyl-5-methyleneheptyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-5-methyleneheptyl butyrate typically involves the esterification of butanoic acid with 1,1-dimethyl-5-methyleneheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high conversion rates and selectivity. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-5-methyleneheptyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the nucleophile used, but can include a wide range of functionalized organic compounds.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-5-methyleneheptyl butyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies related to ester metabolism and enzymatic hydrolysis.
Medicine: Research into its potential pharmacological properties, including its effects on metabolic pathways, is ongoing.
Industry: It is used in the formulation of fragrances and flavorings due to its ester functionality.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-5-methyleneheptyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, esters like this compound are often hydrolyzed by esterases to produce the corresponding alcohol and acid. These metabolites can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-5-methyleneheptyl acetate
- 1,1-Dimethyl-5-methyleneheptyl propionate
- 1,1-Dimethyl-5-methyleneheptyl valerate
Uniqueness
1,1-Dimethyl-5-methyleneheptyl butyrate is unique due to its specific ester group and the presence of a methylene group at the 5-position of the heptyl chain. This structural feature can influence its reactivity and interactions with biological molecules, making it distinct from other similar esters.
Propiedades
Número CAS |
96846-67-2 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
(2-methyl-6-methylideneoctan-2-yl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-6-9-13(15)16-14(4,5)11-8-10-12(3)7-2/h3,6-11H2,1-2,4-5H3 |
Clave InChI |
PGZPJUINMYJERW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)(C)CCCC(=C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



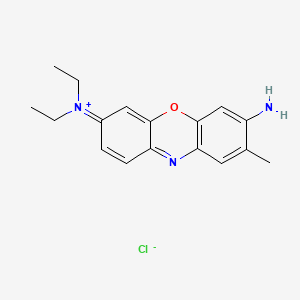

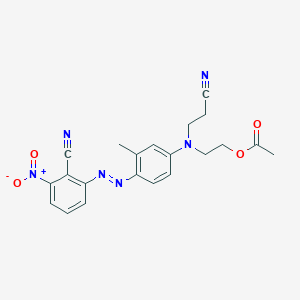
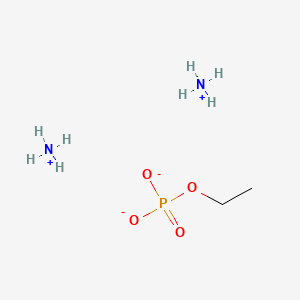
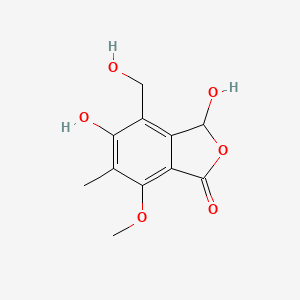
![4-[(3-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12685457.png)

